N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide

Regioisomerism Thiazole substitution Pharmacophore geometry

N-Phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide (CAS 1203202-75-8) is a synthetic small molecule belonging to the thiazolyl-N-phenyl piperazine carboxamide class, with a molecular formula of C₂₁H₂₂N₄OS and a molecular weight of 378.5 g/mol. It features a 2-phenylthiazole core linked via a methylene bridge to an N-phenylpiperazine-1-carboxamide moiety.

Molecular Formula C21H22N4OS
Molecular Weight 378.49
CAS No. 1203202-75-8
Cat. No. B2968501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
CAS1203202-75-8
Molecular FormulaC21H22N4OS
Molecular Weight378.49
Structural Identifiers
SMILESC1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H22N4OS/c26-21(23-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-19-16-27-20(22-19)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,23,26)
InChIKeyZECZVTPDLZDAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide (CAS 1203202-75-8): Procurement-Grade Physicochemical and Biological Profile


N-Phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide (CAS 1203202-75-8) is a synthetic small molecule belonging to the thiazolyl-N-phenyl piperazine carboxamide class, with a molecular formula of C₂₁H₂₂N₄OS and a molecular weight of 378.5 g/mol . It features a 2-phenylthiazole core linked via a methylene bridge to an N-phenylpiperazine-1-carboxamide moiety. This compound is part of a broader class that has demonstrated anti-inflammatory activity in preclinical models [1] and shares structural motifs with pharmacologically active agents targeting cholinesterases, kinases, and P2Y12 receptors. The compound is commercially available at ≥95% purity for research and development purposes.

Why Close Analogs Cannot Replace N-Phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide in Targeted Research Programs


Thiazolyl-piperazine carboxamides exhibit pronounced structure-activity relationship (SAR) sensitivity to even minor modifications at the N-phenyl urea terminus, the thiazole substitution position, and the linker geometry. For example, the thiophen-2-yl analog (CID 45502652) displays a computed XLogP3 of 3.2 [1], whereas the 4-fluorobenzyl analog (CAS 1203424-48-9) possesses an increased molecular weight of 410.5 g/mol and altered hydrogen-bonding capacity . In class-level studies, anti-inflammatory activity in thiazolyl-N-phenyl piperazines ranged from 44% to 74.1% inhibition depending on aromatic substitution patterns [2]. These divergent physicochemical and pharmacological profiles underscore that even structurally proximate analogs cannot be assumed interchangeable for reproducible target engagement, SAR exploration, or assay validation purposes.

Quantitative Differentiation Evidence for N-Phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide Relative to Key Comparators


Thiazol-4-yl vs. Thiazol-2-yl Regioisomeric Differentiation: A Structural Determinant of Pharmacophoric Geometry

The target compound bears the piperazine-methyl group at the thiazole 4-position, in contrast to the commercially available regioisomer N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide (CAS 1105216-69-0), which places the same substituent at the thiazole 2-position . This positional difference alters the spatial orientation of the phenylthiazole moiety relative to the piperazine-carboxamide scaffold, a critical determinant of molecular recognition in thiazole-dependent biological targets such as P2Y12 and cholinesterase binding pockets [1]. No quantitative activity data are available for the target compound; the differentiation is structural and pharmacophoric.

Regioisomerism Thiazole substitution Pharmacophore geometry

Class-Level Anti-Inflammatory Activity: Thiazolyl-N-Phenyl Piperazine Carboxamides Exhibit 44–74.1% Inhibition in the Carrageenin Paw Edema Model

A series of thiazolyl-N-phenyl piperazine carboxamides, encompassing the structural framework of the target compound, was evaluated for anti-inflammatory activity using the carrageenin-induced mouse paw edema model [1]. The studied compounds demonstrated potent inhibition ranging from 44% to 74.1%, with activity modulated by aromatic substitution patterns and lipophilicity (Rₘ values). While the target compound itself was not individually tested in this study, its core scaffold is directly represented in the series, and the QSAR analysis established a correlation between lipophilicity parameters (clog P, logPsk) and anti-inflammatory potency [1].

Anti-inflammatory Carrageenin paw edema QSAR

Computational Lipophilicity Benchmarking: XLogP3 Differentiation from the Thiophen-2-yl Analog (CID 45502652)

The thiophen-2-yl analog 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-N-(thiophen-2-yl)piperazine-1-carboxamide (CID 45502652, CAS 1203417-35-9) has a PubChem-computed XLogP3 of 3.2 [1]. Although a computed XLogP3 value for the target N-phenyl compound is not available in the same authoritative database, the structural substitution of thiophen-2-yl (containing a sulfur heteroatom) for a phenyl ring at the urea terminus is expected to alter lipophilicity by approximately 0.3–0.5 log units based on π-value differences between phenyl and 2-thienyl fragments [2]. This differential lipophilicity profile influences membrane permeability, non-specific protein binding, and oral absorption potential.

Lipophilicity XLogP3 Drug-likeness

Class-Level Cholinesterase Inhibitory Activity: Thiazole-Piperazine Hybrids Demonstrate Sub-Micromolar AChE IC₅₀ Values

Recent thiazole-piperazine sulfonamide hybrids have demonstrated acetylcholinesterase (AChE) inhibitory activity with IC₅₀ values as low as 2.14 ± 0.02 µM (compound 8g) in the Ellman assay [1]. The thiazole-piperazine scaffold, shared by the target compound, has been validated as a privileged structure for cholinesterase engagement [2]. Compound 5 (containing a 4-methoxy substituent) exhibited an IC₅₀ of 0.268 µM against AChE [2], underscoring the sensitivity of potency to peripheral substitution. The target compound, bearing a 2-phenylthiazol-4-ylmethyl-piperazine carboxamide architecture, represents an unsubstituted N-phenyl urea variant within this pharmacophore class, offering a baseline scaffold for systematic SAR exploration.

Cholinesterase inhibition AChE Alzheimer's disease

Molecular Weight and Physicochemical Differentiation from the 4-Fluorobenzyl Analog (CAS 1203424-48-9)

The 4-fluorobenzyl analog N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide (CAS 1203424-48-9) has a molecular weight of 410.5 g/mol , compared to 378.5 g/mol for the target compound . This 32 Da increase (8.5% larger) is accompanied by an additional methylene unit and a fluorine substituent, which increase lipophilicity and introduce a potential hydrogen-bond acceptor (C–F). The target compound, being smaller and free of halogen substituents, aligns more closely with lead-like physicochemical criteria (MW < 400) [1], making it a more attractive scaffold for fragment-based or lead-optimization programs where molecular complexity is minimized.

Molecular weight Hydrogen-bond donor Lead-likeness

Commercially Certified Purity: ≥95% Specification Enables Reproducible Assay Performance Without Additional Purification

The target compound is commercially supplied with a certified purity of ≥95% as reported by multiple independent vendors . This level of purity is critical for in vitro pharmacology, where impurities exceeding 5% can confound dose-response measurements, produce false-positive hits in high-throughput screens, and compromise SAR conclusions. In class-level studies of thiazolyl-piperazine derivatives, compounds were purified by column chromatography and characterized by ¹H NMR and elemental analysis before biological testing [1]. The availability of the target compound at ≥95% purity from commercial sources eliminates the need for in-house purification, accelerating procurement-to-assay timelines.

Purity specification Reproducibility Procurement quality

High-Value Application Scenarios for N-Phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: Primary Screening in Carrageenin-Induced Edema and COX/LOX Enzyme Assays

The target compound's core scaffold is directly represented in a published series of thiazolyl-N-phenyl piperazine carboxamides that exhibited 44–74.1% inhibition in the carrageenin-induced mouse paw edema model [1]. Procurement of this compound enables direct follow-up SAR studies to map the contribution of the unsubstituted N-phenyl urea terminus to anti-inflammatory potency and lipophilicity-dependent activity, as established by the QSAR models in the originating study [1].

Alzheimer's Disease Research: Cholinesterase Inhibitor Screening and Lead Optimization

Thiazole-piperazine hybrids have demonstrated validated AChE inhibitory activity with IC₅₀ values in the sub-micromolar to low-micromolar range [1][2]. The target compound, as a structurally minimalist member of this pharmacophore class (MW 378.5, no extraneous substituents), serves as an ideal baseline scaffold for systematic structure-activity relationship exploration aimed at optimizing AChE/BChE selectivity and blood-brain barrier penetration .

Fragment-Based Drug Discovery (FBDD): Lead-Like Physicochemical Profile for Library Design

With a molecular weight of 378.5 g/mol and compliance with lead-like criteria (MW < 400, limited rotatable bonds) [1][2], the target compound is well-suited for inclusion in fragment- and lead-oriented screening libraries. Its lower predicted lipophilicity relative to the thiophen-2-yl analog (estimated ΔXLogP3 ≈ 0.3–0.5) suggests favorable aqueous solubility, reducing the risk of false-negative results due to compound aggregation or precipitation at screening concentrations.

P2Y12 Receptor Antagonist Research: Pharmacophore Validation Using the Thiazol-4-yl Scaffold

The thiazole-4-carboxamide motif is featured in patent-protected P2Y12 receptor antagonists [1]. The correct regioisomeric identity of the target compound (thiazol-4-ylmethyl substitution) is essential for reproducing the pharmacophoric geometry required for P2Y12 binding. Procurement of this specific regioisomer ensures fidelity to the intellectual property landscape and biological target engagement profiles described in the patent literature [1].

Quote Request

Request a Quote for N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.